5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a bromine atom, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylphenylamine with carbon disulfide and an appropriate halogenating agent under basic conditions.
Coupling with Pyridine: The final step involves coupling the brominated thiazole derivative with 2-aminopyridine under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Typical conditions involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used under inert atmosphere conditions.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole and pyridine rings.
Coupling: Products are typically biaryl compounds with extended conjugation.
Scientific Research Applications
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport processes, influencing the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-pyridinamine: Lacks the thiazole and ethylphenyl groups, resulting in different reactivity and applications.
4-ethylphenylthiazole: Does not contain the bromine or pyridine moieties, limiting its use in certain reactions.
2-aminopyridine: A simpler structure without the bromine and thiazole components, used in different synthetic contexts.
Uniqueness
5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c1-2-11-3-5-12(6-4-11)14-10-21-16(19-14)20-15-8-7-13(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZUVDRMCLUSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.